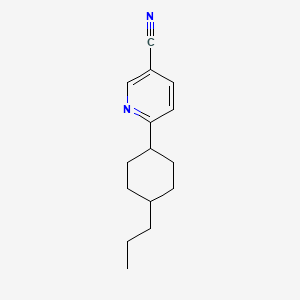

6-(4-Propyl-cyclohexyl)-nicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H20N2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

6-(4-propylcyclohexyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C15H20N2/c1-2-3-12-4-7-14(8-5-12)15-9-6-13(10-16)11-17-15/h6,9,11-12,14H,2-5,7-8H2,1H3 |

InChI Key |

JNFDUXUAGWZHMX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(CC1)C2=NC=C(C=C2)C#N |

Origin of Product |

United States |

Chemical Reactivity and Transformations of the 6 4 Propyl Cyclohexyl Nicotinonitrile Scaffold

Reactions Involving the Nitrile Group (–CN)

The nitrile group is a highly versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org This reactivity is central to many transformations of the 6-(4-propyl-cyclohexyl)-nicotinonitrile molecule.

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. chemistrysteps.com This transformation proceeds through an intermediate amide, which can sometimes be isolated as the final product by carefully controlling the reaction conditions.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the nitrile nitrogen is protonated, which activates the carbon atom toward nucleophilic attack by water. The resulting imidic acid intermediate tautomerizes to form 6-(4-propyl-cyclohexyl)-nicotinamide. Further hydrolysis of the amide under the reaction conditions leads to the formation of 6-(4-propyl-cyclohexyl)-nicotinic acid and an ammonium (B1175870) salt. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis : Treatment with a strong base, such as hydroxide ion, results in the nucleophilic attack on the nitrile carbon. Protonation of the resulting intermediate yields the imidic acid, which tautomerizes to the amide. Saponification of the amide under basic conditions produces a carboxylate salt, which upon acidic workup, gives the final 6-(4-propyl-cyclohexyl)-nicotinic acid. chemistrysteps.com

| Reaction | Reagents | Intermediate Product | Final Product |

| Acidic Hydrolysis | H₂SO₄ (aq), Δ | 6-(4-Propyl-cyclohexyl)-nicotinamide | 6-(4-Propyl-cyclohexyl)-nicotinic acid |

| Basic Hydrolysis | 1. NaOH (aq), Δ 2. H₃O⁺ | 6-(4-Propyl-cyclohexyl)-nicotinamide | 6-(4-Propyl-cyclohexyl)-nicotinic acid |

Nicotinonitrile derivatives are valuable precursors for the synthesis of fused heterocyclic systems, such as furo[2,3-b]pyridines. cncb.ac.cnresearchgate.net These compounds are recognized as important scaffolds in medicinal chemistry. researchgate.net The synthesis typically involves the reaction of a substituted nicotinonitrile with a suitable reagent to construct the fused furan (B31954) ring.

The general strategy for the cyclization of nicotinonitrile derivatives to furo[2,3-b]pyridines often involves an intramolecular reaction between the nitrile group and a nucleophile introduced at the 2-position of the pyridine (B92270) ring. For this compound, a functional group would first need to be introduced at the 2-position. However, another common pathway involves the reaction of a 2-alkoxy-nicotinonitrile derivative. For instance, the cyclization of 2-chloro-nicotinonitriles with reagents like sodium methoxide can lead to the formation of the furo[2,3-b]pyridine core. researchgate.net

A plausible synthetic route starting from a related precursor could involve the following steps:

Introduction of a hydroxyl or alkoxy group at the 2-position of the pyridine ring.

Reaction with a reagent containing a suitable leaving group, which facilitates an intramolecular nucleophilic attack from the oxygen atom onto the nitrile carbon.

Subsequent cyclization and tautomerization to yield the aromatic furo[2,3-b]pyridine system.

These fused heterocycles have demonstrated a range of pharmacological activities, underscoring the importance of such cyclization reactions. cncb.ac.cnresearchgate.netresearchgate.net

Modifications of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution.

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more difficult than on benzene due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org The reaction, when it occurs, typically requires harsh conditions. The directing effects of the existing substituents on the this compound ring further complicate the reactivity.

Directing Effects :

The pyridine nitrogen strongly deactivates the ring, especially at the ortho (2, 6) and para (4) positions.

The 4-propyl-cyclohexyl group at position 6 is an alkyl group, which is weakly activating and directs electrophiles to the ortho and para positions (relative to itself, i.e., positions 5 and 3).

The nitrile group at position 3 is strongly deactivating and a meta-director (directing to position 5).

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). youtube.com In this compound, the C-2 and C-4 positions are activated for nucleophilic attack.

While there is no inherent leaving group at these positions, reactions can still occur, typically by displacing a hydride ion. A classic example is the Chichibabin reaction, which involves treating pyridine or its derivatives with sodium amide (NaNH₂) to introduce an amino group, usually at the 2-position. youtube.com This reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer-like intermediate. nih.gov

| Reaction | Reagents | Position of Substitution | Product |

| Chichibabin Amination | 1. NaNH₂, Toluene, Δ 2. H₂O | C-2 | 2-Amino-6-(4-propyl-cyclohexyl)-nicotinonitrile |

| Alkylation | R-Li | C-2 / C-4 | 2-Alkyl-6-(4-propyl-cyclohexyl)-nicotinonitrile |

If a derivative of this compound containing a good leaving group (e.g., a halogen) at the 2- or 4-position were used, nucleophilic aromatic substitution would be a highly favorable and common transformation pathway. youtube.comyoutube.com

Derivatization of the 4-Propyl-cyclohexyl Substituent

The 4-propyl-cyclohexyl moiety is a saturated aliphatic substituent. The C-H bonds within this group are generally unreactive towards many reagents used to modify the aromatic core. However, transformations can be achieved under specific conditions, typically involving free-radical pathways.

Free-Radical Halogenation : In the presence of UV light or a radical initiator, the cyclohexyl and propyl groups can undergo halogenation (e.g., with Cl₂ or Br₂). The substitution is most likely to occur at the positions that lead to the most stable radical intermediate. This would favor the tertiary carbon on the cyclohexane ring (C-1, attached to the pyridine) and the secondary carbons on the propyl chain.

Oxidation : Strong oxidizing agents under harsh conditions can lead to the oxidation of the alkyl substituent, potentially leading to the formation of alcohols, ketones, or even carboxylic acids through C-C bond cleavage. However, achieving selectivity in such reactions is challenging due to the multiple reactive sites on the alkyl chains and the potential for oxidation of the pyridine ring itself.

These derivatizations are less common and require conditions that must be carefully chosen to avoid unwanted side reactions on the more reactive nicotinonitrile core.

Functional Group Interconversions on the Propyl Chain

The aliphatic propyl chain attached to the cyclohexyl ring is amenable to a variety of functional group interconversions, primarily through free radical pathways and selective oxidation reactions.

One of the most common transformations is halogenation , particularly at the benzylic-like position adjacent to the cyclohexyl ring. Free radical bromination, typically initiated by light or a radical initiator such as AIBN, selectively targets the tertiary C-H bond at the point of attachment to the ring, which is the most activated position on the propyl chain. This selectivity is due to the formation of the most stable tertiary radical intermediate.

Table 1: Regioselectivity in the Free Radical Bromination of Propylcyclohexane Analogs

| Substrate | Reagent | Conditions | Major Product | Minor Product(s) |

| Propylcyclohexane | N-Bromosuccinimide (NBS), Benzoyl Peroxide | CCl₄, reflux | 1-Bromo-1-propylcyclohexane | 2-Bromo- and 3-bromopropylcyclohexane |

Further functionalization can be achieved from the resulting alkyl halide. For instance, nucleophilic substitution reactions can introduce a variety of functional groups, including hydroxyl, amino, and cyano groups, expanding the chemical diversity of the scaffold.

Selective oxidation of the propyl chain presents a greater challenge due to the presence of multiple C-H bonds with similar reactivity. However, advancements in catalytic systems offer pathways for controlled oxidation. For instance, the use of specific metal-based catalysts can facilitate the introduction of a hydroxyl group. While direct selective oxidation of the terminal methyl group is difficult, oxidation at the benzylic-like position can be achieved with stronger oxidizing agents, potentially leading to a ketone functionality. It is important to note that harsh oxidation conditions can lead to the cleavage of the propyl chain or unwanted reactions on the cyclohexyl ring or nicotinonitrile core.

Cyclohexyl Ring Modifications

The cyclohexyl ring serves as a versatile scaffold for modifications that can significantly alter the three-dimensional shape and electronic properties of the molecule. The most notable transformation is dehydrogenation to form an aromatic ring. This aromatization can be achieved using various catalytic systems, typically involving a noble metal catalyst such as palladium on carbon (Pd/C) at elevated temperatures. This transformation converts the this compound into 6-(4-propylphenyl)-nicotinonitrile, a significantly different molecular architecture.

Table 2: Catalytic Dehydrogenation of Substituted Cyclohexanes

| Substrate | Catalyst | Conditions | Product |

| 4-Propylcyclohexylbenzene | 10% Pd/C | 250-300 °C, inert atmosphere | 4-Propylbiphenyl |

| 1-Methyl-4-propylcyclohexane | Pt/Al₂O₃ | 300-350 °C, H₂ stream | p-Propyltoluene |

Beyond aromatization, the cyclohexyl ring can undergo other modifications. Halogenation of the cyclohexyl ring can occur, although it is generally less selective than on the propyl chain unless specific directing groups are present. Free radical halogenation can lead to a mixture of mono- and poly-halogenated products at various positions on the ring.

Hydroxylation of the cyclohexyl ring is another potential modification. While direct hydroxylation of an unactivated C-H bond is challenging, biocatalytic methods using cytochrome P450 enzymes have shown promise in the selective hydroxylation of cyclohexane and its derivatives. nih.gov Such enzymatic transformations could potentially introduce a hydroxyl group at a specific position on the cyclohexyl ring of the target molecule, offering a green and selective method for functionalization.

Structure Property Relationships of 6 4 Propyl Cyclohexyl Nicotinonitrile and Analogues

Elucidation of Structural Factors Influencing Molecular Properties

The molecular properties of 6-(4-propyl-cyclohexyl)-nicotinonitrile are determined by the interplay of its three main structural components: the nicotinonitrile ring, the cyclohexyl linker, and the terminal propyl group. Variations in these components can significantly influence the compound's physicochemical properties, such as lipophilicity, solubility, and polar surface area, which in turn affect its behavior in chemical and biological systems.

The nicotinonitrile moiety, a pyridine (B92270) ring with a nitrile group, is a key contributor to the molecule's polarity and ability to participate in hydrogen bonding. The nitrogen atom in the pyridine ring and the nitrile group can act as hydrogen bond acceptors. The lipophilicity of the molecule is primarily governed by the non-polar 4-propyl-cyclohexyl substituent.

Systematic modifications of these structural features in analogues of this compound would likely lead to predictable changes in molecular properties. For instance, increasing the length of the alkyl chain from propyl to butyl or pentyl would be expected to increase lipophilicity. Conversely, introducing polar functional groups, such as a hydroxyl group on the cyclohexyl ring or alkyl chain, would decrease lipophilicity and increase hydrophilicity.

A hypothetical analysis of how structural modifications might influence key molecular properties is presented in the table below.

| Compound/Analogue | Modification | Expected Change in Lipophilicity (LogP) | Expected Change in Polar Surface Area (PSA) | Expected Change in Aqueous Solubility |

| This compound | Parent Compound | Baseline | Baseline | Baseline |

| Analogue 1 | Replacement of propyl with ethyl | Decrease | No change | Increase |

| Analogue 2 | Replacement of propyl with pentyl | Increase | No change | Decrease |

| Analogue 3 | Introduction of a hydroxyl group on the propyl chain | Decrease | Increase | Increase |

| Analogue 4 | Replacement of cyclohexyl with a phenyl ring | Increase | No significant change | Decrease |

| Analogue 5 | Hydrolysis of the nitrile group to a carboxamide | Decrease | Increase | Increase |

This table presents theoretical data for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) Modeling and Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the structural features of molecules with their physicochemical properties. wikipedia.org For this compound and its analogues, a QSPR model could be developed to predict various properties, such as boiling point, melting point, or solubility, based on a set of calculated molecular descriptors.

The development of a QSPR model for this class of compounds would involve the following steps:

Data Set Generation: A series of analogues of this compound would be synthesized, and their relevant physicochemical properties would be experimentally measured.

Descriptor Calculation: For each analogue, a variety of molecular descriptors would be calculated using specialized software. These descriptors quantify different aspects of the molecular structure.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the measured property.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques to ensure its robustness and reliability.

Relevant molecular descriptors for a QSPR study of this compound analogues might include:

| Descriptor Type | Specific Descriptor Examples | Property Influenced |

| Topological Descriptors | Molecular Weight, Wiener Index, Kier & Hall Shape Indices | Bulk properties (e.g., boiling point, viscosity) |

| Electronic Descriptors | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Polarity, reactivity, intermolecular interactions |

| Quantum Chemical Descriptors | Surface Area, Volume, Polar Surface Area (PSA) | Solubility, membrane permeability |

| Hydrophobicity Descriptors | LogP (octanol-water partition coefficient) | Lipophilicity, biological activity |

This table presents examples of descriptors that would be relevant in a QSPR study.

A QSAR (Quantitative Structure-Activity Relationship) study on 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives demonstrated that the biological activity of these compounds is dependent on the hydrophobicity and the shape of substituents. nih.gov A similar approach could be applied to this compound to predict its biological activity.

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape of this compound is crucial for its interaction with other molecules. The conformational flexibility of this compound is primarily due to the cyclohexyl ring and the rotatable bonds connecting the different structural moieties.

The cyclohexane ring typically adopts a stable chair conformation to minimize angle and torsional strain. For a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. libretexts.orglibretexts.org In the case of this compound, the large nicotinonitrile group attached to the cyclohexane ring would preferentially occupy an equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. libretexts.org

Furthermore, the 1,4-disubstituted cyclohexyl ring in this molecule can exist as cis and trans stereoisomers.

In the trans isomer , both the propyl group and the nicotinonitrile group can occupy equatorial positions in the most stable chair conformation. This arrangement minimizes steric strain.

In the cis isomer , one substituent must be in an axial position while the other is in an equatorial position. The bulkier substituent will preferentially occupy the equatorial position.

Electronic Structure and Aromaticity Studies

The electronic structure of this compound is characterized by the aromatic nicotinonitrile ring. The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. The nitrile group (-C≡N) is a strong electron-withdrawing group, which further decreases the electron density of the aromatic ring.

The 4-propyl-cyclohexyl group, being an alkyl substituent, acts as a weak electron-donating group through an inductive effect. This electron donation slightly increases the electron density on the pyridine ring.

Aromaticity is a key feature of the nicotinonitrile moiety. Computational methods can be used to quantify the aromaticity of the ring system, for example, by calculating the Nucleus-Independent Chemical Shift (NICS). These calculations provide insight into the electronic delocalization and stability of the aromatic ring. The electronic properties of the nicotinonitrile ring are important for its role in intermolecular interactions, such as π-π stacking with other aromatic systems.

Studies on other nicotinonitrile derivatives have shown a wide range of biological activities, which are often related to their electronic properties and ability to interact with biological targets. nih.govnih.govekb.eg

Advanced Characterization Techniques for 6 4 Propyl Cyclohexyl Nicotinonitrile

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental for determining the molecular structure of a chemical compound. A combination of methods would be required to confirm the identity and purity of 6-(4-Propyl-cyclohexyl)-nicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: Would be used to identify the number of distinct proton environments, their connectivity through spin-spin coupling, and their chemical environment. Specific chemical shifts and coupling constants would be expected for the protons on the pyridine (B92270) ring, the cyclohexyl ring, and the propyl group.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, distinguishing between the aromatic carbons of the nicotinonitrile ring, the aliphatic carbons of the cyclohexyl and propyl groups, and the carbon of the nitrile functional group.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign proton and carbon signals and to confirm the connectivity between adjacent protons and the carbons to which they are attached.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule.

IR Spectroscopy: A characteristic sharp absorption band would be expected for the nitrile (-C≡N) group, typically appearing around 2220-2260 cm⁻¹. Other bands would confirm the presence of C-H bonds in the aliphatic (cyclohexyl and propyl) and aromatic (pyridine) regions, as well as C=C and C=N stretching vibrations from the pyridine ring.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also be used to identify the nitrile and aromatic ring vibrations. The nitrile stretch often gives a strong Raman signal.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the nicotinonitrile ring. The analysis would determine the wavelength of maximum absorption (λmax), which is characteristic of the chromophore. Fluorescence studies would determine if the compound emits light after absorption and at what wavelengths, providing insights into its photophysical properties.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for confirming the elemental composition of a molecule. It provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the precise molecular formula of this compound (C₁₅H₂₀N₂), thereby distinguishing it from other compounds with the same nominal mass.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be synthesized as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure. This technique would yield precise bond lengths, bond angles, and torsion angles, and it would reveal the conformation of the cyclohexyl ring and its orientation relative to the nicotinonitrile moiety in the solid state.

Electrochemical Characterization (e.g., Cyclic Voltammetry for Redox Behavior)

Electrochemical methods like cyclic voltammetry would be used to study the redox properties of the compound. This analysis would determine the oxidation and reduction potentials of the nicotinonitrile ring, providing information about its electron-accepting or electron-donating capabilities, which is valuable for applications in materials science and electronics.

Theoretical and Computational Chemistry Studies on 6 4 Propyl Cyclohexyl Nicotinonitrile

Density Functional Theory (DFT) Calculations: An Unexplored Avenue

DFT has become a cornerstone of computational chemistry, offering a powerful tool for predicting the properties of molecules. pku.edu.cnresearchgate.net For 6-(4-Propyl-cyclohexyl)-nicotinonitrile, the application of DFT calculations would provide invaluable information.

Geometry Optimization and Vibrational Frequency Analysis

The initial step in any DFT study involves optimizing the molecular geometry to find its most stable three-dimensional arrangement. This process would determine the bond lengths, bond angles, and dihedral angles of this compound. Following optimization, a vibrational frequency analysis would confirm that the structure corresponds to a true energy minimum and could predict its infrared (IR) and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in understanding a molecule's chemical reactivity and electronic properties. taylorandfrancis.comyoutube.comyoutube.comfiveable.mewikipedia.org An FMO analysis of this compound would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. fiveable.me The spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -X.XX eV | Indicates the electron-donating ability. |

| LUMO Energy | +Y.YY eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | Z.ZZ eV | Relates to chemical reactivity and stability. |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Electrostatic Potential Mapping (MEP) for Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-deficient regions. researchgate.netresearchgate.net For this compound, an MEP map would identify the areas most susceptible to electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) signify electron-deficient areas.

Prediction of Spectroscopic Parameters

DFT calculations can be employed to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and UV-Vis absorption spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Landscapes

The cyclohexyl and propyl groups in this compound introduce significant conformational flexibility. Molecular dynamics (MD) simulations could be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

In Silico Ligand-Target Interaction Profiling Methodologies

To explore the potential of this compound as a bioactive compound, in silico ligand-target interaction profiling would be essential. nih.govnih.govmdpi.compreprints.orgresearchgate.net Techniques such as molecular docking could be used to predict how the molecule might bind to the active sites of various protein targets. nih.govmdpi.comnih.gov These studies could provide initial hypotheses about its potential pharmacological effects and guide further experimental investigations.

Table 2: Potential In Silico Profiling Methodologies for this compound

| Methodology | Purpose | Potential Insights |

| Molecular Docking | Predict binding modes and affinities to protein targets. | Identification of potential biological targets and binding interactions. |

| Pharmacophore Modeling | Identify essential structural features for biological activity. | Design of new derivatives with improved activity. |

| ADMET Prediction | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov | Assessment of the drug-likeness of the compound. |

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govpcbiochemres.com This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein target at the atomic level. nih.govpcbiochemres.com The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the protein and scoring each to identify the most stable binding mode.

In the context of a molecule like this compound, a hypothetical molecular docking study would involve selecting a relevant protein target. Given the nicotinonitrile moiety, a class of proteins that could be of interest are nicotinic acetylcholine receptors (nAChRs). nih.gov For instance, studies have been conducted on the interaction of nicotine and its derivatives with α4β2 and α7 nAChRs. nih.gov

The docking process would elucidate the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. Key amino acid residues in the binding pocket that interact with the propyl-cyclohexyl group and the nicotinonitrile head of the compound would be identified. This information is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.

To illustrate, a hypothetical docking study of this compound against a protein target might yield results that can be summarized in a table as follows:

| Protein Target | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Nicotinic Acetylcholine Receptor α4β2 | This compound | -8.5 | TrpA149, TyrA198, TyrC190 | Pi-Pi stacking, Hydrophobic |

| SerB112, LeuB119 | Hydrogen Bond, Hydrophobic | |||

| Nicotinic Acetylcholine Receptor α7 | This compound | -7.9 | Trp149, Tyr188, Tyr195 | Pi-Pi stacking, Hydrophobic |

| Gln117 | Hydrogen Bond |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific molecular docking studies for this compound have been found.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is another cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. nih.govnih.gov A pharmacophore model can be generated based on the structure of a ligand-protein complex (structure-based) or from a set of active molecules when the target structure is unknown (ligand-based). babrone.edu.in

For a compound like this compound, a ligand-based pharmacophore model could be developed by comparing its structure with other known active compounds targeting a particular receptor. For nicotinic agonists, established pharmacophore models often include a cationic center and a hydrogen bond acceptor. nih.govnih.gov The nitrogen atom in the pyridine (B92270) ring of nicotinonitrile can act as a hydrogen bond acceptor. researchgate.net The propyl-cyclohexyl group would likely contribute to a hydrophobic feature in the pharmacophore model.

The resulting pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify new molecules with the desired biological activity. dovepress.com It also provides a blueprint for the de novo design of novel ligands with improved potency and selectivity.

An example of a pharmacophore model for a series of nicotinic agonists might include the following features:

| Pharmacophoric Feature | Corresponding Moiety in this compound |

| Hydrogen Bond Acceptor | Nitrogen atom of the nitrile group |

| Hydrogen Bond Acceptor | Nitrogen atom of the pyridine ring |

| Hydrophobic Group | Propyl-cyclohexyl moiety |

| Aromatic Ring | Pyridine ring |

Note: This table is a hypothetical representation of a pharmacophore model for illustrative purposes.

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADMET) Parameters

Predictive modeling for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in the early stages of drug development to assess the pharmacokinetic and safety profiles of a compound. biorxiv.org In silico ADMET prediction tools utilize quantitative structure-activity relationship (QSAR) models to estimate various physicochemical and pharmacokinetic properties based on the molecular structure. biorxiv.org

For this compound, a predictive ADMET study would provide valuable insights into its drug-like properties. Key parameters that are typically evaluated include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound distributes throughout the body.

Metabolism: The model can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Properties related to the elimination of the compound from the body are estimated.

Toxicity: Potential toxicities, such as carcinogenicity and hepatotoxicity, can be flagged.

The results of an in silico ADMET prediction for this compound could be presented as follows:

| ADMET Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption (%) | > 90 | High |

| Caco-2 Permeability (logPapp) | > 0.9 | High |

| Distribution | ||

| Plasma Protein Binding (%) | > 95 | High |

| Blood-Brain Barrier Penetration | Yes | CNS active |

| Metabolism | ||

| CYP2D6 Substrate | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not a substrate |

| Toxicity | ||

| AMES Mutagenicity | No | Non-mutagenic |

| Hepatotoxicity | Low risk | Unlikely to be a hepatotoxin |

Note: The data in this table is for illustrative purposes and is based on typical parameters evaluated in ADMET prediction studies. nih.govphcogj.comsciensage.info Specific values for this compound would require a dedicated computational study.

Emerging Research Areas and Non Biological Applications of Nicotinonitrile Derivatives

Applications in Materials Science

Nicotinonitrile derivatives are increasingly investigated for their unique photophysical properties, which makes them promising candidates for new materials in electronics and photonics. researchgate.net

Design and Synthesis of Liquid Crystalline Nicotinonitrile Derivatives

The synthesis of liquid crystalline compounds often involves the strategic combination of a rigid core with flexible terminal groups. The structure of 6-(4-Propyl-cyclohexyl)-nicotinonitrile, which features a polar nicotinonitrile head and a nonpolar, flexible propylcyclohexyl tail, is characteristic of molecules designed to exhibit liquid crystalline phases. researchgate.nettcichemicals.com The trans-isomer of the 4-propylcyclohexyl group, in particular, would contribute to a linear molecular shape, which is favorable for the formation of mesophases. researchgate.net

The synthesis of such compounds can be approached through various organic reactions. A common strategy involves the construction of the pyridine (B92270) ring via multi-component reactions. For instance, a chalcone (B49325) precursor could be reacted with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) to form the 2-aminonicotinonitrile derivative. nih.gov Subsequent modifications can then be made to achieve the desired 6-substituted product. Another approach could involve the Suzuki coupling of a boronic acid derivative of 4-propylcyclohexane with a suitable brominated nicotinonitrile.

While specific data for this compound is not available, the table below illustrates the mesomorphic properties of other liquid crystals containing a cyclohexylphenyl moiety, which are structurally related.

| Compound Structure | Phase Transition Temperatures (°C) |

| trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate | Data not available |

| 3-Cyclohexyl-6-(trans-4'-n-propylcyclohexyl)phthalonitrile | Monotropic nematic, m.p. 102.5°C, cl.p. 92°C prepchem.com |

This table presents data for structurally related compounds to illustrate the potential liquid crystalline properties of molecules containing a propylcyclohexyl group.

Optoelectronic Properties and Luminescent Applications

Nicotinonitrile derivatives are known to possess interesting optical properties, including fluorescence, which can be tuned by modifying the substituents on the pyridine ring. researchgate.net The electronic properties of these molecules can be influenced by both electron-donating and electron-withdrawing groups, which affect the intramolecular charge transfer characteristics and, consequently, their absorption and emission spectra.

The this compound molecule contains a π-deficient pyridine ring and a cyano group, which are electron-withdrawing, and an alkyl-substituted cyclohexyl group, which is weakly electron-donating. This combination could result in luminescence, although specific studies on this compound have not been reported. Research on other nicotinonitrile derivatives has shown that they can be used as fluorescent materials. researchgate.net

Role in Analytical Chemistry and Forensic Science

The unique chemical properties of certain organic molecules have led to their use in the development of highly sensitive analytical reagents.

Development of Reagents for Latent Fingerprint Visualization

The detection of latent fingerprints is a crucial aspect of forensic science. researchgate.net Various chemical methods have been developed to visualize these prints, which are often invisible to the naked eye. ojp.gov Many of these methods rely on the reaction of a reagent with the chemical components of fingerprint residue, such as amino acids and fatty acids.

While there is no specific mention in the literature of this compound being used for latent fingerprint visualization, the broader class of nicotinonitrile derivatives has been explored for applications that require specific chemical reactivity and fluorescence. The development of new reagents for fingerprint analysis is an active area of research, and compounds with tunable fluorescent properties are of particular interest. ojp.gov

Catalysis and Organocatalysis in Organic Synthesis

The synthesis of various nicotinonitrile derivatives is often achieved through catalytic methods, including the use of nanomagnetic catalysts, which allow for easy separation and recycling. nih.gov These synthetic methodologies highlight the interaction of the nicotinonitrile framework with catalytic systems.

Nicotinonitriles as Intermediates in Complex Chemical Syntheses

Nicotinonitrile and its derivatives are valuable intermediates in organic synthesis due to the reactivity of the pyridine ring and the cyano group. scirp.orgresearchgate.net The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The pyridine ring can undergo various transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.

These reactive sites make nicotinonitriles versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals and functional materials. ekb.egresearchgate.net While the specific use of this compound as a synthetic intermediate is not documented, its structure suggests it could be a precursor for a variety of more complex molecules with potential applications in medicinal chemistry and materials science.

Q & A

Q. Advanced

- Molecular Docking : Simulates binding affinities to targets like DNA topoisomerases or kinases. For example, trifluoroacetyl-substituted nicotinonitriles show strong interactions with enzyme active sites via hydrogen bonding .

- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories to validate binding modes) .

- QSAR Models : Relate substituent electronic parameters (Hammett constants) to IC values in bioactivity assays .

How do researchers resolve contradictions in biological activity data across different substituted nicotinonitrile compounds?

Advanced

Contradictions arise from substituent electronic/steric effects:

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., comparing 4-fluorophenyl vs. 3-nitrophenyl groups) to identify pharmacophores .

- Enzymatic Assays : Test inhibition against isolated targets (e.g., HIV-1 integrase) to isolate mechanistic effects .

- Meta-Analysis : Cross-reference crystallographic data (e.g., dihedral angles) with bioactivity trends to explain potency differences .

What analytical techniques are critical for characterizing the electronic effects of substituents on the nicotinonitrile core?

Q. Advanced

- UV-Vis Spectroscopy : Detects π→π* transitions influenced by electron-withdrawing groups (e.g., nitrile at λ~270 nm) .

- Cyclic Voltammetry : Measures redox potentials to assess electron-donating/withdrawing capabilities .

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to correlate substituent effects with reactivity .

What are the common applications of nicotinonitrile derivatives in medicinal chemistry research?

Q. Basic

- Antimicrobial Agents : Derivatives with thienyl or aminophenyl groups show activity against Staphylococcus aureus (MIC: 2–8 µg/mL) .

- Anticancer Candidates : Trifluoromethyl-substituted analogs inhibit kinase pathways (e.g., EGFR with IC < 1 µM) .

- Enzyme Inhibitors : Diamidine derivatives target DNA minor grooves in Trypanosoma brucei .

How do steric effects from substituents influence the regioselectivity in alkylation reactions of nicotinonitrile derivatives?

Q. Advanced

- Steric Hindrance : Bulky groups (e.g., cyclohexyl) favor O-alkylation over N-alkylation due to reduced nucleophilicity at nitrogen .

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states for N-alkylation, while non-polar solvents favor O-alkylation .

- Cation Coordination : Alkali metal ions (e.g., Na) direct regioselectivity by coordinating to oxygen lone pairs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.